molecular formula C25H33N3O8S B13449800 [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

Cat. No.: B13449800
M. Wt: 539.6 g/mol
InChI Key: ZMNCIAGFQBUWTJ-OZXFPYGFSA-N
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Description

[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research in isotopic labeling and molecular dynamics studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves multiple steps, starting with the preparation of the oxolan ring with deuterium atoms. This can be achieved through the deuteration of oxolan using deuterium gas under specific conditions. The subsequent steps involve the formation of the carbamate group and the attachment of the sulfonylamino and phenylbutan moieties through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

    Chemistry: Used in isotopic labeling studies to track molecular interactions and reaction mechanisms.

    Biology: Investigated for its potential as a probe in studying enzyme kinetics and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s stability and reactivity, while the sulfonylamino and phenylbutan groups can interact with enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate: shares similarities with other isotopically labeled compounds and carbamates.

    This compound: is unique due to its specific combination of deuterium labeling and functional groups, which may confer distinct properties compared to other carbamates.

Uniqueness

The uniqueness of this compound lies in its deuterium atoms, which can alter its chemical behavior and interactions. This makes it a valuable tool for studying isotopic effects and developing novel applications in various fields.

Biological Activity

The compound [(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate is a complex organic molecule with significant potential in pharmacological applications. This article explores its biological activity based on available data, including molecular characteristics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C25H35N3O7SC_{25}H_{35}N_{3}O_{7}S, with a molecular weight of approximately 521.626 g/mol. The presence of a tetradeuteriooxolan moiety suggests potential isotopic labeling applications in biological studies.

Physical Properties

PropertyValue
Molecular Weight521.626 g/mol
Density1.2 ± 0.1 g/cm³
Melting Point166 - 168 °C
LogP6.54

Enzyme Inhibition

Research indicates that the compound may function as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests it could interfere with the activity of enzymes such as proteases or sulfonamidases.

Antioxidant Properties

Preliminary studies have shown that the compound exhibits antioxidant properties, likely due to the presence of hydroxyl and phenolic groups in its structure. These groups can scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented in various in vitro studies. It appears to inhibit pro-inflammatory cytokines and may exert effects similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Study on Lipid Regulation

A notable study explored the effects of related compounds on lipid metabolism. The findings suggested that similar carbamate derivatives could effectively lower cholesterol levels in mammalian models, indicating potential applications for cardiovascular health .

Anticancer Activity

In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with a half-life conducive to therapeutic applications. Toxicological assessments have shown low toxicity profiles in preliminary animal studies .

Properties

Molecular Formula

C25H33N3O8S

Molecular Weight

539.6 g/mol

IUPAC Name

[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C25H33N3O8S/c1-18(2)15-27(37(33,34)22-10-8-20(9-11-22)28(31)32)16-24(29)23(14-19-6-4-3-5-7-19)26-25(30)36-21-12-13-35-17-21/h3-11,18,21,23-24,29H,12-17H2,1-2H3,(H,26,30)/t21-,23-,24+/m0/s1/i13D2,17D2

InChI Key

ZMNCIAGFQBUWTJ-OZXFPYGFSA-N

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])O)[2H]

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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